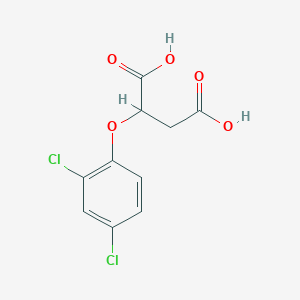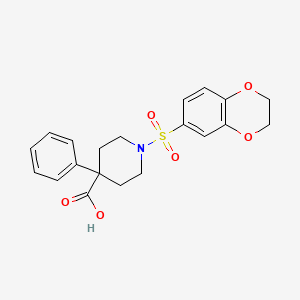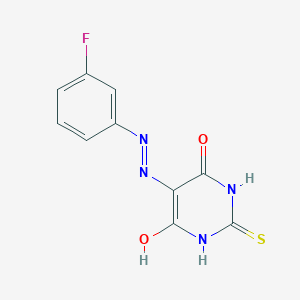![molecular formula C16H13N3O4S2 B2919894 N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896343-76-3](/img/structure/B2919894.png)
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, also known as MMB, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. MMB has been found to have various biochemical and physiological effects, making it a promising candidate for drug development.
科学的研究の応用
Thiazolides as Anti-Infective Agents
Thiazolides, including compounds similar to N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, exhibit a broad spectrum of activity against a wide range of pathogens. These include helminths, protozoa, enteric bacteria, and viruses infecting animals and humans. The presence of a nitro group on the thiazole ring is crucial for activity against anaerobic or microaerophilic parasites and bacteria. Non-nitro-thiazolides also demonstrate effectiveness against intracellular parasites and viruses, suggesting multiple mechanisms of action. Nitro- and bromo-thiazolides are effective against proliferating mammalian cells, indicating potential uses beyond anti-infective applications, such as in cancer treatment (Hemphill, Müller, & Müller, 2012).
Synthesis of Thiazolide Derivatives
The synthesis of N-substituted isothiazol-3(2H)-ones from N-substituted 3-benzoylpropionamides demonstrates the chemical versatility and potential for modification of thiazolide structures. This synthesis involves simple experimental steps and yields a variety of derivatives, showcasing the adaptability of thiazolide chemistry for targeted scientific applications (Hamilakis, Kontonassios, & Tsolomitis, 2002).
Antiparasitic and Antimicrobial Activity
Studies have shown thiazolides' efficacy against Giardia lamblia, highlighting their role in treating infections caused by intracellular and extracellular protozoan parasites. Modifications of the thiazolide structure, such as the replacement of the nitro group or differential positioning of methyl groups, significantly impact their antiparasitic activity. This underlines the importance of structural elements in the drug's effectiveness against specific pathogens (Müller, Rühle, Müller, Rossignol, & Hemphill, 2006).
Mechanisms of Action
Thiazolides are believed to exhibit multiple mechanisms of action. For instance, in microaerophilic bacteria and parasites, the reduction of the nitro group into a toxic intermediate is a key factor. In proliferating mammalian cells, bromo- and nitro-thiazolides trigger apoptosis, which may also contribute to their activities against intracellular pathogens. The exact mode of action against helminths remains to be fully elucidated, suggesting an area for further research (Hemphill, Müller, & Müller, 2007).
特性
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S2/c1-23-11-7-9(19(21)22)8-13-14(11)17-16(25-13)18-15(20)10-5-3-4-6-12(10)24-2/h3-8H,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWQQFYGJGIFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-(7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide](/img/structure/B2919812.png)

![N-(3-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2919815.png)

![N-[1-(2,4-Difluorophenyl)but-3-yn-2-yl]-N-methylbut-2-ynamide](/img/structure/B2919818.png)
![6a-(Hydroxymethyl)-5,5-dioxo-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one](/img/structure/B2919819.png)

![2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2919823.png)
![6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2919826.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2919831.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
